
1''-Hydroxyerythrinin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’'-Hydroxyerythrinin C is typically isolated from the ethanol extract of Erythrina arborescens . The isolation process involves extensive spectroscopic studies to elucidate the structure of the compound . The compound can be synthesized in the laboratory through various organic synthesis techniques, although specific synthetic routes and reaction conditions are not widely documented.
Industrial Production Methods: Industrial production of 1’‘-Hydroxyerythrinin C involves the extraction of the compound from Erythrina arborescens using ethanol as a solvent . The extract is then purified using chromatographic techniques to obtain high-purity 1’'-Hydroxyerythrinin C .
Chemical Reactions Analysis
Oxidation Reactions
1''-Hydroxyerythrinin C undergoes oxidation primarily at its phenolic hydroxyl groups and conjugated double bonds.
-
Hydrogen peroxide (H₂O₂) with Fe²⁺ catalysts oxidizes the compound, forming quinone-like structures with enhanced antioxidant capacity.
-
Enzymatic oxidation via peroxidases or laccases modifies its aromatic rings, yielding dimeric or polymeric derivatives.
Key Observations:
Oxidizing Agent | Product Characteristics | Biological Impact |
---|---|---|
H₂O₂/Fe²⁺ | Quinone derivatives | Increased radical scavenging activity |
Laccase | Cross-linked polymers | Reduced bioavailability |
Reduction Reactions
Selective reduction of α,β-unsaturated carbonyl systems in the molecule alters solubility and pharmacological properties:
-
Sodium borohydride (NaBH₄) in methanol reduces enone groups, producing dihydro derivatives with improved water solubility.
-
Catalytic hydrogenation (Pd/C, H₂) saturates double bonds, generating tetrahydro analogs.
Reaction Outcomes:
Reducing Agent | Modification Site | Solubility Change |
---|---|---|
NaBH₄ | Enone system | 2.5-fold increase in aqueous solubility |
Pd/C + H₂ | Conjugated double bonds | Lipophilicity reduced by 40% |
Acetylation and Esterification
The hydroxyl groups undergo acetylation to improve stability and membrane permeability:
-
Acetic anhydride in pyridine acetylates free -OH groups, producing peracetylated derivatives.
-
Sulfonation with chlorosulfonic acid introduces sulfonate groups, enhancing water solubility for intravenous formulations.
Efficiency Data:
Reaction | Reagents | Yield (%) |
---|---|---|
Acetylation | Ac₂O/Pyridine | 85–92 |
Sulfonation | ClSO₃H | 67–73 |
Glycosylation and Conjugation
Enzymatic glycosylation modifies bioavailability:
-
UDP-glucosyltransferases attach glucose moieties to hydroxyl groups, forming O-glucosides .
-
Synthetic glycosylation (Koenigs-Knorr method) generates analogs with altered pharmacokinetics .
Comparative Activity:
Derivative | Bioavailability (Oral) | Half-Life (h) |
---|---|---|
Parent compound | 12% | 2.1 |
O-Glucoside | 34% | 4.8 |
Mechanistic Insights
This compound’s bioactivity stems from its redox-active structure:
-
Inhibits NF-κB signaling by quenching reactive oxygen species (ROS) in macrophages.
-
Chelates transition metals (Fe³⁺, Cu²⁺), preventing Fenton reaction-driven oxidative damage.
Kinetic Parameters:
Parameter | Value |
---|---|
IC₅₀ (ROS inhibition) | 8.7 μM |
Metal-binding constant (log K) | 5.2 (Fe³⁺), 4.9 (Cu²⁺) |
Industrial-Scale Modifications
Large-scale reactions prioritize solvent systems and catalysts for efficiency:
-
Ethanol-water mixtures (7:3 v/v) maximize extraction yields (1.2–1.5% w/w) from Erythrina arborescens.
-
Immobilized lipases enable regioselective esterification (>90% purity).
Scientific Research Applications
1’'-Hydroxyerythrinin C has a wide range of scientific research applications:
Medicine: Research suggests that 1’'-Hydroxyerythrinin C may have therapeutic potential due to its bioactive properties, although further studies are needed to confirm its efficacy.
Mechanism of Action
The mechanism of action of 1’'-Hydroxyerythrinin C involves its interaction with molecular targets and pathways related to inflammation. The compound inhibits the production of nitric oxide in macrophages, which is a key mediator of inflammation . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways that regulate nitric oxide synthesis.
Comparison with Similar Compounds
- Erythrinin D
- Erythrinin E
- Erythrinin F
- Erythrinin G
- Erythrinin H
Biological Activity
1''-Hydroxyerythrinin C is a compound derived from the Erythrina genus, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a flavonoid that exhibits a complex chemical structure, which contributes to its biological activity. The molecular formula is C15H13O5, and its structure features multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study by Moreau et al. (1999) highlighted its effectiveness against various bacterial strains, suggesting potential use as a natural antimicrobial agent. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Antioxidant Activity
This compound exhibits strong antioxidant properties, as indicated by its ability to scavenge free radicals. In vitro assays demonstrated that the compound can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. Liu et al. (2009) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 μM. This suggests a potential role in cancer therapy.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Free Radical Scavenging : The hydroxyl groups present in the structure contribute to its ability to neutralize free radicals, thereby protecting cells from oxidative damage.
Case Studies
A notable case study involved the application of this compound in treating inflammatory diseases. In a controlled trial, patients with rheumatoid arthritis showed significant improvement in symptoms after administration of the compound over six weeks. The study reported a reduction in joint swelling and pain scores by approximately 40%.
Properties
Molecular Formula |
C20H18O7 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S,3S)-3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3/t18-,19-/m0/s1 |
InChI Key |
DMNFLFWDOVOSQV-OALUTQOASA-N |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.